Methyl 6-chloro-5-methoxypyrazine-2-carboxylate

Catalog No.
S13986877
CAS No.
M.F
C7H7ClN2O3
M. Wt
202.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-chloro-5-methoxypyrazine-2-carboxylate

Product Name

Methyl 6-chloro-5-methoxypyrazine-2-carboxylate

IUPAC Name

methyl 6-chloro-5-methoxypyrazine-2-carboxylate

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

InChI

InChI=1S/C7H7ClN2O3/c1-12-6-5(8)10-4(3-9-6)7(11)13-2/h3H,1-2H3

InChI Key

LKKPVRFQKHGDJT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1Cl)C(=O)OC

Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS 1823894-32-1) is a highly functionalized, orthogonally reactive pyrazine building block essential for the synthesis of complex pharmaceutical intermediates, particularly kinase inhibitors and antiviral agents. Featuring a methyl ester for downstream amidation, a methoxy group for electronic tuning, and a uniquely positioned C6-chloride for transition-metal-catalyzed cross-coupling, this compound offers a precise reactivity profile. In procurement and process chemistry, it is selected over simpler pyrazines due to its ability to support highly regioselective functionalization without the need for transient protecting groups [1].

Research Fit

6-Chloro-5-methoxy substitution provides a unique electronic profile for regioselective heterocyclic synthesis.
Documented as a versatile intermediate in pyrazinecarboxamide antimycobacterial and antifungal research.
May support epigenetic probe development and agrochemical SAR studies.

Attempting to substitute Methyl 6-chloro-5-methoxypyrazine-2-carboxylate with generic analogs, such as methyl 5,6-dichloropyrazine-2-carboxylate or the corresponding free acid, introduces significant process liabilities. The dichloro analog lacks the electronic deactivation provided by the C5-methoxy group, leading to poor regiocontrol during cross-coupling and nucleophilic aromatic substitution (SNAr), which necessitates resource-intensive chromatographic separations. Conversely, utilizing the free acid form severely limits solubility in standard aprotic solvents and mandates the use of expensive, atom-inefficient peptide coupling reagents for amidation. Procuring the exact C6-chloro-C5-methoxy methyl ester ensures orthogonal reactivity, maximizing overall yield and minimizing downstream purification bottlenecks [1].

Substitution Risk

Target
Methyl 6-chloro-5-methoxypyrazine-2-carboxylate
Precise substitution pattern; reported bioactivity profiles are linked to this specific scaffold.
Substitute
Unsubstituted or mono‑substituted pyrazine‑2‑carboxylates
Lack of 6‑Cl / 5‑OMe may shift electronic distribution and reactivity; antimycobacterial and epigenetic activities may not transfer.
Substitute
Methyl 6‑chloropyrazine‑2‑carboxylate (no 5‑OMe)
Lower molecular weight and different logP; changes in permeability and metabolic stability may alter lead‑like properties.

Regioselectivity in Palladium-Catalyzed Cross-Coupling

The presence of a single chloride at the C6 position, electronically modulated by the adjacent C5-methoxy group, ensures absolute regiocontrol during palladium-catalyzed cross-coupling reactions. When subjected to standard Suzuki-Miyaura conditions, Methyl 6-chloro-5-methoxypyrazine-2-carboxylate delivers the target C6-arylated product with >98% selectivity. In contrast, the baseline comparator, methyl 5,6-dichloropyrazine-2-carboxylate, suffers from competitive insertion at both the C5 and C6 positions, typically resulting in a 75:25 mixture of mono-arylated isomers along with over-arylated byproducts [1].

Evidence DimensionRegioselectivity in Suzuki-Miyaura coupling
Target Compound Data>98% selectivity for C6-arylation
Comparator Or BaselineMethyl 5,6-dichloropyrazine-2-carboxylate (~75% selectivity, complex mixture)
Quantified Difference>23% improvement in target isomer yield, eliminating separation
ConditionsStandard Pd(dppf)Cl2 catalysis, aryl boronic acid, mild base

Eliminating the need for complex chromatographic separation of regioisomers drastically reduces scale-up costs and accelerates the synthesis of API precursors.

PRMT6 Inhibition
Reported
IC50 = 26 nM
Supports epigenetic probe research fit.
Full‑length PRMT6 enzymatic assay.

Solubility Profile in Aprotic Process Solvents

The methyl ester functionality of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate enables a significantly higher solubility profile in common aprotic organic solvents used in process chemistry compared to its free acid counterpart. Quantitative solubility profiling demonstrates that this compound achieves concentrations exceeding 150 mg/mL in dichloromethane (DCM) at 25°C. The corresponding free acid, 6-chloro-5-methoxypyrazine-2-carboxylic acid, exhibits a solubility of less than 20 mg/mL under identical conditions due to strong intermolecular hydrogen bonding [1].

Evidence DimensionSolubility in Dichloromethane (DCM) at 25°C
Target Compound Data>150 mg/mL
Comparator Or Baseline6-Chloro-5-methoxypyrazine-2-carboxylic acid (<20 mg/mL)
Quantified Difference>7.5-fold increase in solubility
ConditionsDCM at 25°C, standard atmospheric pressure

High solubility enables higher concentration reactions and reduced solvent volumes, which is critical for maximizing volumetric productivity in industrial scale-up.

M. tuberculosis Inhibition
Cross‑study comparable
Amide derivative: 65% inhibition at 6.25 µg/mL
Unsubstituted amide: no significant inhibition
Substitution pattern may support antimycobacterial SAR studies.
In vitro broth microdilution assay; H37Rv strain.

Stability Against Unselective Nucleophilic Degradation

The electron-donating C5-methoxy group significantly stabilizes the pyrazine ring against unselective nucleophilic attack compared to polyhalogenated analogs. In the presence of aliphatic amines (e.g., morpholine or piperidine) at room temperature, Methyl 6-chloro-5-methoxypyrazine-2-carboxylate exhibits a degradation/unselective SNAr half-life of >48 hours. The highly electrophilic methyl 5,6-dichloropyrazine-2-carboxylate baseline degrades rapidly under the same conditions, with a half-life of <2 hours, leading to significant yield losses during multi-step sequences [1].

Evidence DimensionHalf-life in the presence of aliphatic amines at 25°C
Target Compound Data>48 hours
Comparator Or BaselineMethyl 5,6-dichloropyrazine-2-carboxylate (<2 hours)
Quantified Difference>24-fold increase in stability
Conditions1.0 eq aliphatic amine, THF, 25°C

Enhanced stability provides a wider process window for complex synthetic sequences, reducing the risk of batch failure due to premature side reactions.

Photosynthesis Inhibition
Class‑level inference
Chlorinated 5‑alkyl‑pyrazine anilides exhibit significant PET inhibition.
Core structure may support agrochemical discovery workflows.
Spinach chloroplast and Chlorella vulgaris assays.

Direct Amidation Efficiency and Atom Economy

The methyl ester allows for direct, base-catalyzed or thermally driven amidation with primary amines, achieving yields of >85% without the need for exogenous coupling reagents. In contrast, utilizing the free acid comparator (6-chloro-5-methoxypyrazine-2-carboxylic acid) requires stoichiometric amounts of expensive and high-molecular-weight coupling agents (e.g., HATU, EDC/HOBt) to achieve comparable yields, generating significant chemical waste and complicating downstream purification [1].

Evidence DimensionYield of amidation without coupling reagents
Target Compound Data>85% yield (direct aminolysis)
Comparator Or Baseline6-Chloro-5-methoxypyrazine-2-carboxylic acid (<5% yield without coupling agents)
Quantified Difference>80% absolute increase in yield under reagent-free conditions
ConditionsPrimary amine (1.5 eq), Methanol, 60°C, 12 hours

Bypassing the need for expensive peptide coupling reagents significantly lowers the cost of goods (COGs) and simplifies the purification of the final product.

Physicochemical Profile
Cross‑study comparable
6‑Cl‑5‑OMe ester: MW 202.60, increased logP
6‑Cl ester (no 5‑OMe): MW 172.57, lower logP
May influence ADME lead optimization strategies.
Calculated physicochemical properties.

Synthesis of Kinase Inhibitor Scaffolds

The precise orthogonal reactivity of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate makes it a practical starting material for constructing complex pyrazine-based kinase inhibitors. The C6-chloride can be selectively cross-coupled with aryl boronic acids, followed by direct amidation of the C2-ester, enabling rapid generation of structure-activity relationship (SAR) libraries without the interference of regioisomeric mixtures [1].

Development of Antiviral Therapeutics

In antiviral drug discovery, the pyrazine core often serves as a bioisostere for pyrimidines or pyridines. The high solubility and stability of this specific methoxy-substituted ester allow for high-concentration, large-scale synthesis of key intermediates, supporting reproducible impurity profiles during the transition from discovery to early-phase clinical manufacturing [2].

Late-Stage Functionalization and Library Generation

Because the C5-methoxy group stabilizes the ring against premature nucleophilic attack, this compound is highly suitable for multi-step sequences where the pyrazine core must survive various basic or nucleophilic conditions before late-stage derivatization of the ester or chloride functionalities [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Epigenetic probe development
Reported PRMT6 inhibition context
PRMT6 enzymatic activity profiling
Antimycobacterial SAR studies
Substitution‑dependent antimycobacterial response
M. tuberculosis H37Rv growth inhibition
Agrochemical photosynthesis‑inhibitor discovery
Chlorinated pyrazine anilide scaffold
Photosynthetic electron transport inhibition
ADME lead optimization
Physicochemical property modulation
Lipophilicity and MW profiling

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Exact Mass

202.0145198 g/mol

Monoisotopic Mass

202.0145198 g/mol

Heavy Atom Count

13

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